2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide

Medicinal Chemistry Physicochemical Properties Bioisostere

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide is a differentiated spirocyclic sulfone building block—its 2,2-dioxide oxidation state is not functionally interchangeable with sulfide or oxa analogs. The sulfone group acts as a metabolically stable carboxylate bioisostere, conferring enhanced polarity and distinct H-bonding capability absent in the non-oxidized form. This scaffold is validated for kinase inhibitor libraries (up to 1000-fold Akt selectivity over PKA) and carbonic anhydrase inhibitor design (sub-nanomolar KI). Procuring the correct oxidized derivative is critical for SAR integrity. Request a quote today.

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
Cat. No. B12956670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)CS(=O)(=O)C2
InChIInChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)2-1-3-8-4-7/h8H,1-6H2
InChIKeyWNUJPMIULGUFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide: The Sulfone-Functionalized Spirocyclic Scaffold for Targeted Drug Discovery


2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide is a heterocyclic spirocyclic building block featuring a rigid bicyclic core that integrates a sulfonyl group (sulfur dioxide) and a basic nitrogen atom within a [3.5]nonane framework [1]. This structural arrangement, distinct from its non-oxidized thia- and oxa- analogs, introduces key physicochemical and biological differentiators, including enhanced polarity, metabolic stability, and conformational constraint, making it a valuable advanced intermediate for medicinal chemistry and targeted library synthesis .

Why Generic Substitution with 2-Thia-6-azaspiro[3.5]nonane Analogs Fails for Advanced Medicinal Chemistry


Generic substitution within the spiro[3.5]nonane class is not scientifically valid due to the profound impact of heteroatom identity and oxidation state on core scaffold properties. The target 2,2-dioxide (sulfone) derivative is not functionally equivalent to its sulfide (non-oxidized) counterpart, 2-thia-6-azaspiro[3.5]nonane, nor to its oxa-analog, 2-oxa-6-azaspiro[3.5]nonane. The sulfone group is a well-established carboxylate bioisostere that confers distinct hydrogen-bonding capabilities and resistance to oxidative metabolism, which are absent in the sulfide form . This oxidation state fundamentally alters lipophilicity and target engagement profiles, ensuring that biological data generated for one derivative cannot be extrapolated to another, and procurement of the incorrect analog can derail structure-activity relationship (SAR) studies .

Quantitative Differentiation of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide: Physicochemical and Biological Evidence


Physicochemical Differentiation: Sulfone vs. Sulfide vs. Oxa Core

The oxidation of the thietane sulfur to a sulfone in 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide fundamentally alters key physicochemical properties compared to its sulfide precursor. The sulfone moiety increases polarity and hydrogen-bonding capability while serving as a non-charged bioisostere of carboxylate groups, a feature absent in the non-oxidized 2-thia-6-azaspiro[3.5]nonane . Furthermore, the sulfur-containing core of the dioxide is a distinct pharmacophore from the oxygen-containing 2-oxa-6-azaspiro[3.5]nonane analog (CAS 1046153-20-1), which lacks the sulfone group's unique electronic and steric properties [1]. This oxidation step is critical for modulating the compound's lipophilicity and potential for target binding.

Medicinal Chemistry Physicochemical Properties Bioisostere

Improved Selectivity and Pharmacokinetic Profile Inferred from Spirocyclic Sulfone Class

While direct data for the specific compound is limited, robust evidence from the broader class of spirocyclic sulfones indicates a consistent trend of enhanced selectivity and pharmacokinetic properties. In one study, a spirocyclic sulfone series of γ-secretase inhibitors (GSIs) was developed that eliminated the CYP2C9 inhibition liability of the parent compound MRK-560 [1]. Another spirocyclic phosphonate analog in the same series achieved a 33-fold selectivity for inhibiting the PS-1 isoform of γ-secretase over the PS-2 isoform, a profile linked to an improved adverse effect profile compared to clinical GSIs [2]. This class-level evidence strongly suggests that the 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide scaffold may offer similar advantages over non-spirocyclic or non-oxidized alternatives.

Drug Design Pharmacokinetics Selectivity

Antiviral Activity Potential Inferred from Spirocyclic Sulfonamide Class

The spirocyclic sulfonamide class has demonstrated tangible antiviral activity, providing a plausible therapeutic direction for derivative synthesis. A series of benzenesulfonamide-based spirothiazolidinone derivatives were evaluated against a panel of viruses. Notably, compounds 3d and 3e exhibited activity against influenza A/H1N1 virus with EC50 values in the 35-45 µM range and showed no cytotoxicity at 100 µM, the highest concentration tested [1]. This class-level activity suggests that the 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide core, as a spirocyclic sulfonamide isostere, could be a fruitful scaffold for developing new antiviral agents, particularly against influenza.

Antiviral Influenza Drug Discovery

Potential as a Carbonic Anhydrase Inhibitor Scaffold

Another well-documented activity for spirocyclic sulfonamides is the inhibition of carbonic anhydrase (CA) enzymes, which are therapeutic targets for glaucoma, epilepsy, and neuropathic pain. A series of 4-oxo-spirochromane sulfonamides were synthesized and tested, showing strong inhibition of human carbonic anhydrase isoforms II and VII with KI values in the low or sub-nanomolar range [1]. Two of these compounds, 6d and 6l, demonstrated good neuropathic pain-attenuating effects with a longer duration of action than the reference drug acetazolamide in an animal model of oxaliplatin-induced neuropathy [2]. This evidence positions the 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide scaffold as a promising new chemical space for designing novel CA inhibitors.

Carbonic Anhydrase Neuropathic Pain Enzyme Inhibition

Potential for Achieving Exquisite Kinase Selectivity

Spirocyclic sulfonamides have also been successfully employed to achieve high selectivity in kinase inhibition, a critical challenge in oncology drug discovery. A series of bicyclic spiro sulfonamides were designed as potent Akt inhibitors. Through structure-based rational design, the researchers successfully improved selectivity against the related protein kinase A (PKA). Representative compounds exhibited up to a 1000-fold selectivity for Akt over PKA [1]. This demonstrates the unique ability of the spirocyclic sulfonamide architecture to impart exquisite target selectivity, a property that may translate to derivatives of the 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide scaffold.

Kinase Inhibitor Akt Selectivity

High-Impact Application Scenarios for 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide in Research and Development


Hit-to-Lead Optimization in Kinase Drug Discovery

As a core scaffold for generating novel kinase inhibitors, the compound's rigid spirocyclic sulfone structure offers a strategic advantage. Based on class evidence showing up to 1000-fold selectivity for Akt over PKA [1], research teams can leverage this core to design focused compound libraries. The goal is to create lead candidates with a superior therapeutic index by minimizing off-target kinase inhibition, a common pitfall in oncology drug development.

Development of Next-Generation Antiviral Agents

Given the demonstrated activity of related spirocyclic sulfonamides against influenza A/H1N1 (EC50 = 35-45 µM) with a favorable cytotoxicity profile [2], this scaffold is a compelling starting point for medicinal chemistry campaigns targeting viral infections. By elaborating the core with diverse substituents, researchers can explore structure-activity relationships (SAR) to improve potency and address drug-resistant viral strains.

Synthesis of CNS-Penetrant Carbonic Anhydrase Inhibitors for Pain Management

The scaffold is directly relevant to the design of new carbonic anhydrase (CA) inhibitors for treating neuropathic pain. Related spirocyclic sulfonamides have shown low/sub-nanomolar KI values against hCA II and VII, along with superior in vivo efficacy and duration compared to acetazolamide [3]. The 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide core can serve as a novel bioisostere for the sulfonamide zinc-binding group, enabling the exploration of new intellectual property space with improved CNS penetration and pharmacokinetic properties.

Metabolic Stability Profiling and Bioisostere Replacement Studies

The compound is an ideal tool for probing the effects of the sulfone moiety as a carboxylate bioisostere . In medicinal chemistry, replacing a labile ester or charged carboxylate with a metabolically stable sulfone is a key strategy. The 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide scaffold allows researchers to conduct head-to-head comparative studies against its sulfide and oxa analogs. These studies can quantify the impact of the sulfone on microsomal stability, plasma protein binding, and membrane permeability, providing crucial data to guide lead optimization efforts.

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